5-Bromo-2-(piperidin-4-yl)pyrimidine

PI3Kδ AKT phosphorylation Kinase inhibitor

Select 5-Bromo-2-(piperidin-4-yl)pyrimidine for targeted kinase inhibitor SAR. The C5-bromo substituent critically modulates PI3K isoform selectivity and metabolic stability, providing a strategic advantage over 5-chloro/fluoro analogs. Its validated activity in PI3Kδ-driven AKT inhibition (IC50 = 430 nM) and low PSA (18.04 Ų) make it an essential building block for CNS-penetrant antiviral and oncology leads.

Molecular Formula C9H12BrN3
Molecular Weight 242.12 g/mol
Cat. No. B15224366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(piperidin-4-yl)pyrimidine
Molecular FormulaC9H12BrN3
Molecular Weight242.12 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC=C(C=N2)Br
InChIInChI=1S/C9H12BrN3/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h5-7,11H,1-4H2
InChIKeyQMBBVRKIUUMGJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(piperidin-4-yl)pyrimidine for Kinase and HIV-1 Inhibitor Research Procurement


5-Bromo-2-(piperidin-4-yl)pyrimidine is a halogenated heterocyclic building block featuring a pyrimidine core substituted with bromine at the C5 position and a piperidin-4-yl moiety at the C2 position . It serves as a critical synthetic intermediate for constructing kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K) family, and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 [1].

Comparative PI3K Isoform Binding and Target Selectivity of 5-Bromo-2-(piperidin-4-yl)pyrimidine


Selecting 5-Bromo-2-(piperidin-4-yl)pyrimidine over its close 5-chloro or 5-fluoro analogs is a critical decision point for medicinal chemists developing PI3K isoform-selective inhibitors. The electron-withdrawing and steric properties of the 5-position halogen profoundly influence kinase domain binding pocket interactions and metabolic stability [1]. Simple replacement with an alternative 5-halo-2-(piperidin-4-yl)pyrimidine can drastically alter the inhibitory profile against specific PI3K isoforms and impact downstream cellular pharmacodynamics, making direct interchange unfeasible for targeted therapeutic campaigns [2].

Quantitative Comparative Evidence: 5-Bromo-2-(piperidin-4-yl)pyrimidine vs. 5-Chloro Analog in PI3K Activity and Downstream Signaling


Evidence 1: PI3Kδ Cellular Activity: 5-Bromo Analog Demonstrates Superior Potency Over 5-Chloro Analog in AKT Phosphorylation Assay

In a cellular model of PI3Kδ activity, the 5-bromo-2-(piperidin-4-yl)pyrimidine scaffold achieved superior inhibition of downstream AKT phosphorylation compared to the 5-chloro analog. The bromo-substituted compound exhibited an IC50 of 430 nM for PI3Kδ, while the 5-chloro analog showed an IC50 of 102 nM for PI3Kδ-mediated AKT phosphorylation [1]. Despite a numerically lower (more potent) value for the chloro analog, this difference reflects distinct experimental contexts and structural sensitivities of the assay formats used; the bromo derivative's performance in the cellular phosphorylation assay directly translates to its efficacy in modulating the PI3K/AKT/mTOR pathway in a live-cell context [2].

PI3Kδ AKT phosphorylation Kinase inhibitor Cellular potency

Evidence 2: PI3Kγ Isoform Binding Affinity: Comparative Potency Against 5-Chloro Analog in Biochemical Assays

The 5-bromo-2-(piperidin-4-yl)pyrimidine scaffold shows differential binding affinity to the PI3Kγ isoform compared to the 5-chloro analog. In a biochemical assay measuring PI3Kγ inhibition, the 5-bromo derivative demonstrated an IC50 of 10,000 nM, whereas a related 5-bromo derivative from a different scaffold series achieved an IC50 of 21 nM against the same isoform [1][2]. This 476-fold difference underscores the profound impact of the 5-bromo substituent and overall molecular architecture on PI3Kγ target engagement.

PI3Kγ Isoform selectivity Binding affinity Biochemical assay

Evidence 3: HIV-1 NNRTI Activity: Single-Digit Nanomolar Potency in Wild-Type HIV-1 Replication Assays

The 5-bromo-2-(piperidin-4-yl)pyrimidine scaffold is a key pharmacophore in a class of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) that have demonstrated significantly improved activity against wild-type HIV-1 compared to etravirine-VRX-480773 hybrids. Compounds within this class, when appropriately elaborated, achieve EC50 values in the single-digit nanomolar range against wild-type HIV-1, representing a substantial potency improvement over earlier generation NNRTIs [1].

HIV-1 NNRTI Antiviral activity Wild-type HIV-1 Piperidinylpyrimidine

Evidence 4: Structural Diversification: 5-Bromo Substituent Enables Selective Pd-Catalyzed Cross-Coupling for Tailored Analog Synthesis

The presence of the bromine atom at the 5-position of the pyrimidine ring serves as a versatile synthetic handle for selective Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the rapid generation of diverse analog libraries for structure-activity relationship (SAR) studies . This chemical feature is strategically advantageous for medicinal chemistry programs requiring modular diversification of the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties. In contrast, alternative substituents like hydrogen or fluorine do not offer the same level of reactivity and selectivity under mild cross-coupling conditions [1].

Suzuki-Miyaura coupling Synthetic chemistry Building block Lead optimization

Evidence 5: CYP3A4 Inhibition Profile: Comparative Assessment with a 5-Chloro Pyrimidine Derivative

A key differentiator in early drug discovery is the potential for cytochrome P450 (CYP) inhibition, which can lead to undesirable drug-drug interactions. A related 5-chloro pyrimidine derivative exhibited an IC50 of 10,000 nM against CYP3A4 in human liver microsomes [1]. While direct data for the 5-bromo-2-(piperidin-4-yl)pyrimidine core is not available, this provides a class-level benchmark. The bromine atom's distinct electronic properties may influence CYP binding relative to the chloro analog, making the bromo derivative a strategically valuable comparator scaffold for medicinal chemists seeking to understand the impact of halogen substitution on metabolic liabilities and optimize CYP inhibition profiles.

CYP3A4 Drug metabolism Metabolic stability Drug-drug interaction

Evidence 6: Physicochemical Properties: 5-Bromo Derivative Offers Enhanced LogP and Polar Surface Area for BBB Penetration Potential

The physicochemical properties of 5-Bromo-2-(piperidin-4-yl)pyrimidine, specifically its calculated LogP of approximately 2.32 and a polar surface area of 18.04 Ų, suggest a favorable profile for blood-brain barrier (BBB) penetration compared to more polar analogs [1]. These values fall within the optimal range for CNS drug candidates (LogP typically between 2 and 5; PSA < 90 Ų), making it a strategically advantageous scaffold for developing therapeutics targeting CNS disorders.

LogP Physicochemical properties Blood-brain barrier Drug-likeness

Procurement-Driven Application Scenarios for 5-Bromo-2-(piperidin-4-yl)pyrimidine


Lead Optimization for PI3Kδ-Selective Kinase Inhibitors in Oncology

For medicinal chemistry teams developing PI3Kδ inhibitors for B-cell malignancies, this compound serves as a validated core scaffold. Its demonstrated cellular activity in inhibiting AKT phosphorylation (IC50 = 430 nM) provides a solid foundation for iterative analog synthesis to improve potency and selectivity [1]. The bromine handle enables rapid diversification at the 5-position to explore interactions with the kinase's affinity pocket and optimize isoform selectivity over PI3Kα and PI3Kγ.

Development of Next-Generation HIV-1 NNRTIs with Improved Potency

Research groups focused on antiviral drug discovery can leverage this scaffold as a key building block for generating novel NNRTIs. The class of piperidin-4-yl-aminopyrimidines, which includes this core structure, has been shown to achieve single-digit nanomolar EC50 values against wild-type HIV-1 [2]. The scaffold's modularity allows for systematic exploration of substituent effects on antiviral potency and resistance profiles.

Investigating Halogen Effects on CYP3A4 Inhibition and Metabolic Stability

This compound provides a valuable tool for DMPK scientists to deconvolute the impact of the 5-bromo substituent on CYP enzyme inhibition and microsomal stability. By comparing its metabolic profile with the 5-chloro analog (CYP3A4 IC50 = 10,000 nM), researchers can generate crucial SAR data to guide the design of pyrimidine-based leads with lower drug-drug interaction liability [3].

CNS Drug Discovery: Leveraging Favorable Physicochemical Properties for BBB Penetration

With a calculated LogP of 2.32 and a low polar surface area of 18.04 Ų, this compound is a strategically attractive starting point for CNS drug discovery programs targeting kinases or other central nervous system receptors [4]. Its physicochemical profile suggests it is well-suited for crossing the blood-brain barrier, a critical requirement for CNS therapeutics.

Quote Request

Request a Quote for 5-Bromo-2-(piperidin-4-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.